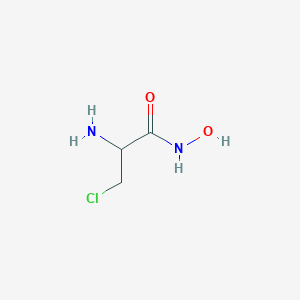

2-amino-3-chloro-N-hydroxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

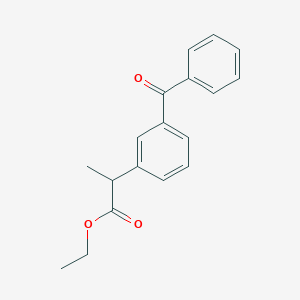

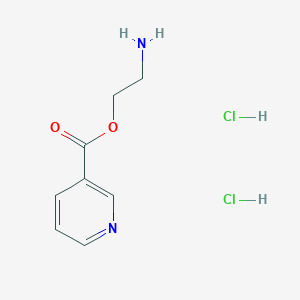

2-amino-3-chloro-N-hydroxypropanamide is a chemical compound with the molecular formula C3H7ClN2O2 and a molecular weight of 138.55 . It is a white to off-white solid . This compound is used as an intermediate in the preparation of Cycloserine .

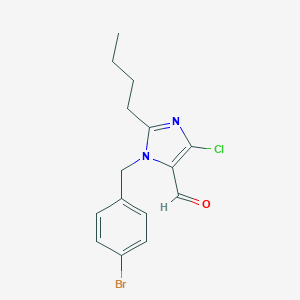

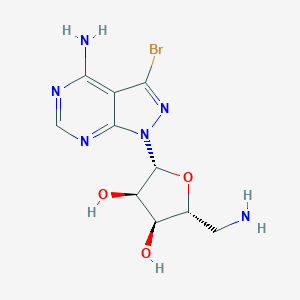

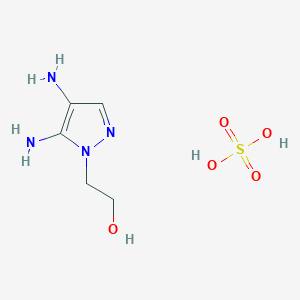

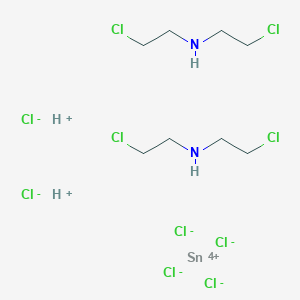

Molecular Structure Analysis

The molecular structure of 2-amino-3-chloro-N-hydroxypropanamide consists of a three-carbon backbone with an amino group (NH2) and a hydroxyamino group (NHOH) attached to the first carbon, a chlorine atom attached to the second carbon, and a second amino group attached to the third carbon .Physical And Chemical Properties Analysis

2-amino-3-chloro-N-hydroxypropanamide is a white to off-white solid . It has a melting point of over 84°C . It is slightly soluble in DMSO when heated and in water . It is hygroscopic and unstable in solution .Applications De Recherche Scientifique

Tuberculosis Treatment Research

2-amino-3-chloro-N-hydroxypropanamide: is an intermediate in the synthesis of Cycloserine , an antibiotic used to treat tuberculosis . The compound’s role in the development of Cycloserine makes it crucial for research into new treatments for drug-resistant strains of tuberculosis.

Antimycobacterial Agent Development

This compound is listed under antimycobacterials and tuberculostatics, indicating its potential use in developing agents that specifically target mycobacterial infections . Research in this area could lead to new classes of drugs for treating mycobacterial diseases.

Biochemical Research

As a certified reference material, 2-amino-3-chloro-N-hydroxypropanamide is used in biochemical research for highly accurate and reliable data analysis . Its stability and reactivity make it suitable for various biochemical assays and studies.

Analytical Standards

In the field of analytical chemistry, 2-amino-3-chloro-N-hydroxypropanamide serves as a standard for calibrating instruments and validating analytical methods due to its well-defined characteristics .

Propriétés

IUPAC Name |

2-amino-3-chloro-N-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330784 |

Source

|

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-chloro-N-hydroxypropanamide | |

CAS RN |

120854-55-9 |

Source

|

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)